molecular formula C15H21NO3S B016581 Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate CAS No. 67443-54-3

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

Cat. No. B016581
CAS RN: 67443-54-3
M. Wt: 295.4 g/mol
InChI Key: LNQCTGMKUOHMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, commonly referred to as ETPCA, is an organic compound that has been used in a variety of scientific research applications. It is a small molecule with a molecular weight of 212.29 g/mol and a melting point of 105-107°C. ETPCA is a colorless, crystalline solid with a characteristic odor and is soluble in ethanol and other organic solvents. Its chemical structure consists of a phenyl ring, an ethyl group, and a thioether group.

Scientific Research Applications

Proteomics Research

“Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.

Anti-inflammatory Agents

This compound is a useful synthetic intermediate for the preparation of novel anti-inflammatory agents . Anti-inflammatory agents are drugs that reduce inflammation, which is a part of the body’s immune response. They can be used to treat diseases like arthritis, asthma, or inflammatory bowel disease.

Biochemical Research

“Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate” is also used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This compound could be used to study various biochemical processes and pathways.

Synthetic Intermediate Preparation

This compound serves as a synthetic intermediate in the preparation of other compounds . Synthetic intermediates are compounds that are used in the synthesis of other compounds. They are often used in the pharmaceutical industry to produce a variety of drugs.

Pharmaceutical Research

“Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate” is used in pharmaceutical research . It could be used in the development of new drugs or the improvement of existing ones.

Chemical Compound Research

This compound, with its unique molecular structure, offers a wealth of potential applications in research and development endeavors . It could be used to study its properties, reactions, and uses in various fields of chemistry.

properties

IUPAC Name

ethyl 2-[3-(diethylcarbamothioyloxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-4-16(5-2)15(20)19-13-9-7-8-12(10-13)11-14(17)18-6-3/h7-10H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQCTGMKUOHMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)OC1=CC=CC(=C1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497580
Record name Ethyl {3-[(diethylcarbamothioyl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

CAS RN

67443-54-3
Record name Ethyl {3-[(diethylcarbamothioyl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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